3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride
Overview
Description
“3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound with the formula C₈H₈Cl₂N₂O . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C1NC2=CC=CC=C2C1N. [H]Cl
. This indicates that the molecule contains a cyclic structure (indolone) with an amino group at position 3 and a chlorine atom at position 5 . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 219.06. It is a solid compound . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Antibacterial and Antifungal Applications
Research has demonstrated that derivatives of 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one, specifically when synthesized into metal chelates, exhibit significant antibacterial and antifungal properties. A study conducted by Khalid, Sumrra, and Chohan (2020) explored the synthesis of such derivatives, noting their enhanced biological activity against selected fungal and bacterial species compared to their uncomplexed ligands. This indicates a potential for these compounds in the development of new antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).
Antineoplastic Agents
Another significant application of derivatives closely related to 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one is in the field of cancer research. Nguyen et al. (1990) synthesized a series of compounds that showed promising antitumor activity in vitro and in vivo, suggesting these derivatives as a new class of antineoplastic agents. This work opens avenues for further exploration of these compounds in cancer therapy (Nguyen et al., 1990).
Eco-Compatible Synthesis
The push towards greener chemistry has led researchers to develop eco-friendly synthesis methods for complex molecules. A notable example includes the work by Fatma et al. (2014), who demonstrated an aqueous micellar medium promoted synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles, a compound framework that includes the chemical structure of interest. This method emphasizes the importance of sustainable practices in chemical synthesis (Fatma et al., 2014).
Drug Discovery Scaffold
The indole and pyrrole scaffolds, closely related to 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one, are pivotal in drug discovery due to their pharmacologically active properties. Research by Khramtsova et al. (2021) on 3-amino-1,5-dihydro-2H-pyrrol-2-ones highlights the utility of these motifs in developing new therapeutics. Such studies provide a foundation for utilizing similar compounds in the design of drugs with improved efficacy and safety profiles (Khramtsova et al., 2021).
Heterocyclic Chemistry
The versatility of 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one derivatives extends into the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and material science. For instance, Alyari et al. (2014) developed methodologies for synthesizing new heterocycles using related compounds, showcasing the broad applicability of this chemical framework in creating biologically active molecules (Alyari et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for the treatment of different disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can have significant molecular and cellular effects.
Properties
IUPAC Name |
3-amino-5-chloro-1,3-dihydroindol-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O.ClH/c9-4-1-2-6-5(3-4)7(10)8(12)11-6;/h1-3,7H,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVJJVZTHRQNBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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